molecular formula C19H15BrFNO2 B11397330 4-bromo-N-(3-fluorobenzyl)-N-(furan-2-ylmethyl)benzamide

4-bromo-N-(3-fluorobenzyl)-N-(furan-2-ylmethyl)benzamide

Cat. No.: B11397330
M. Wt: 388.2 g/mol
InChI Key: PCZIPFJAPXIKMV-UHFFFAOYSA-N
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Description

4-bromo-N-(3-fluorobenzyl)-N-(furan-2-ylmethyl)benzamide is a synthetic organic compound that belongs to the class of benzamides. Benzamides are known for their diverse biological activities and are often used in medicinal chemistry for drug development. This compound features a bromine atom, a fluorobenzyl group, and a furan-2-ylmethyl group attached to the benzamide core, which may contribute to its unique chemical and biological properties.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 4-bromo-N-(3-fluorobenzyl)-N-(furan-2-ylmethyl)benzamide typically involves multiple steps:

    Formation of Benzylamine: The 3-fluorobenzylamine can be synthesized by reacting 3-fluorobenzyl chloride with ammonia or an amine.

    Coupling Reaction: The final step involves coupling the brominated benzamide with the 3-fluorobenzylamine and furan-2-ylmethylamine under suitable conditions, such as using a coupling reagent like EDCI (1-ethyl-3-(3-dimethylaminopropyl)carbodiimide) and a base like triethylamine.

Industrial Production Methods

Industrial production of this compound would likely involve optimization of the above synthetic routes to ensure high yield and purity. This may include the use of continuous flow reactors, automated synthesis, and purification techniques such as chromatography.

Chemical Reactions Analysis

Types of Reactions

    Oxidation: The compound may undergo oxidation reactions, particularly at the furan ring, leading to the formation of furan-2-carboxylic acid derivatives.

    Reduction: Reduction reactions could target the bromine atom or the carbonyl group in the benzamide, potentially forming amines or alcohols.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

    Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) can be used.

    Substitution: Nucleophiles like amines, thiols, or alkoxides can be employed in substitution reactions.

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield carboxylic acids, while reduction could produce amines or alcohols.

Scientific Research Applications

4-bromo-N-(3-fluorobenzyl)-N-(furan-2-ylmethyl)benzamide may have various applications in scientific research:

    Chemistry: Used as a building block for the synthesis of more complex molecules.

    Medicine: May serve as a lead compound for the development of new pharmaceuticals, particularly in the treatment of diseases where benzamide derivatives have shown efficacy.

    Industry: Could be used in the development of new materials or as a catalyst in chemical reactions.

Mechanism of Action

The mechanism of action of 4-bromo-N-(3-fluorobenzyl)-N-(furan-2-ylmethyl)benzamide would depend on its specific biological target. Generally, benzamide derivatives can interact with various molecular targets such as enzymes, receptors, or ion channels. The presence of the bromine, fluorobenzyl, and furan-2-ylmethyl groups may enhance binding affinity and specificity to these targets, modulating their activity and leading to the desired biological effects.

Comparison with Similar Compounds

Similar Compounds

    4-bromo-N-(3-chlorobenzyl)-N-(furan-2-ylmethyl)benzamide: Similar structure with a chlorine atom instead of fluorine.

    4-bromo-N-(3-fluorobenzyl)-N-(thiophen-2-ylmethyl)benzamide: Similar structure with a thiophene ring instead of furan.

    4-bromo-N-(3-fluorobenzyl)-N-(pyridin-2-ylmethyl)benzamide: Similar structure with a pyridine ring instead of furan.

Uniqueness

The uniqueness of 4-bromo-N-(3-fluorobenzyl)-N-(furan-2-ylmethyl)benzamide lies in its specific combination of functional groups, which may confer distinct chemical and biological properties compared to its analogs. The presence of the fluorine atom can influence the compound’s lipophilicity and metabolic stability, while the furan ring may affect its electronic properties and reactivity.

Properties

Molecular Formula

C19H15BrFNO2

Molecular Weight

388.2 g/mol

IUPAC Name

4-bromo-N-[(3-fluorophenyl)methyl]-N-(furan-2-ylmethyl)benzamide

InChI

InChI=1S/C19H15BrFNO2/c20-16-8-6-15(7-9-16)19(23)22(13-18-5-2-10-24-18)12-14-3-1-4-17(21)11-14/h1-11H,12-13H2

InChI Key

PCZIPFJAPXIKMV-UHFFFAOYSA-N

Canonical SMILES

C1=CC(=CC(=C1)F)CN(CC2=CC=CO2)C(=O)C3=CC=C(C=C3)Br

Origin of Product

United States

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